2,3-Butanedione
2,3-Butanedione
Diacetyl, also known as dimethylglyoxal or 2, 3-butadione, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. Thus, diacetyl is considered to be an oxygenated hydrocarbon lipid molecule. Diacetyl exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Diacetyl has been found in human skeletal muscle and gonad tissues, and has also been detected in multiple biofluids, such as feces and saliva. Within the cell, diacetyl is primarily located in the cytoplasm. Diacetyl exists in all eukaryotes, ranging from yeast to humans. Diacetyl is a strong, sweet, and butter tasting compound that can be found in a number of food items such as rose hip, black salsify, winter savory, and bean. This makes diacetyl a potential biomarker for the consumption of these food products. Diacetyl is a potentially toxic compound. Diacetyl has been linked to the inborn metabolic disorders including celiac disease.
Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80°F. Less dense than water. Vapors heavier than air.
Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite.
Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80°F. Less dense than water. Vapors heavier than air.
Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite.
Brand Name:
Vulcanchem
CAS No.:
431-03-8
VCID:
VC0143835
InChI:
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3
SMILES:
CC(=O)C(=O)C
Molecular Formula:
CH3COCOCH3
C4H6O2
C4H6O2
C4H6O2
C4H6O2
Molecular Weight:
86.09 g/mol
2,3-Butanedione
CAS No.: 431-03-8
Reference Standards
VCID: VC0143835
Molecular Formula: CH3COCOCH3
C4H6O2
C4H6O2
Molecular Weight: 86.09 g/mol
CAS No. | 431-03-8 |
---|---|
Product Name | 2,3-Butanedione |
Molecular Formula | CH3COCOCH3 C4H6O2 C4H6O2 |
Molecular Weight | 86.09 g/mol |
IUPAC Name | butane-2,3-dione |
Standard InChI | InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3 |
Standard InChIKey | QSJXEFYPDANLFS-UHFFFAOYSA-N |
SMILES | CC(=O)C(=O)C |
Canonical SMILES | CC(=O)C(=O)C |
Boiling Point | 190 °F at 760 mm Hg (NTP, 1992) 88.0 °C 87.5 °C 88 °C 190°F |
Colorform | Greenish-yellow liquid Yellow liquid |
Density | 0.99 at 59 °F (NTP, 1992) d204 0.94 0.990 at 15 °C/15 °C Relative density (water = 1): 1.1 0.975-0.990 0.99 at 59°F |
Flash Point | 80 °F (NTP, 1992) 7 °C (45 °F) - closed cup 80 °F (27 °C) (closed cup) 6 °C c.c. 80°F |
Melting Point | 27.7 °F (NTP, 1992) -1.2 °C Fp 7 ° -2.4°C -2.4 °C 27.7°F |
Physical Description | Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80°F. Less dense than water. Vapors heavier than air. Liquid GREEN-TO-YELLOW LIQUID. yellow to yellow-green liquid with a powerful, buttery odour in very dilute solution Colorless liquid with a strong chlorine-like odor. |
Description | Diacetyl, also known as dimethylglyoxal or 2, 3-butadione, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. Thus, diacetyl is considered to be an oxygenated hydrocarbon lipid molecule. Diacetyl exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Diacetyl has been found in human skeletal muscle and gonad tissues, and has also been detected in multiple biofluids, such as feces and saliva. Within the cell, diacetyl is primarily located in the cytoplasm. Diacetyl exists in all eukaryotes, ranging from yeast to humans. Diacetyl is a strong, sweet, and butter tasting compound that can be found in a number of food items such as rose hip, black salsify, winter savory, and bean. This makes diacetyl a potential biomarker for the consumption of these food products. Diacetyl is a potentially toxic compound. Diacetyl has been linked to the inborn metabolic disorders including celiac disease. Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80°F. Less dense than water. Vapors heavier than air. Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | greater than or equal to 100 mg/mL at 72° F (NTP, 1992) 200 mg/mL at 15 °C In water, 200 g/L at 20 °C Soluble in about 4 parts water Readily soluble in all important organic solvents Miscible with ether Miscible with fixed oils, propylene glycol; soluble in glycerin, alcohol Soluble in benzene, carbon tetrachloride Very soluble in acetone Soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils Solubility in water, g/100ml at 25 °C: 20 soluble in glycerol and water; miscible with alcohol, propylene glycol, and most fixed oils |
Synonyms | 2,3-Butadione; 2,3-Diketobutane; 2,3-Dioxobutane; Biacetyl; Butanedione; Diacetyl; Dimethyl Diketone; Dimethylglyoxal; NSC 8750; DA; |
Vapor Density | 3 (NTP, 1992) (Relative to Air) 3.00 (Air = 1) Relative vapor density (air = 1): 3 3 |
Vapor Pressure | 56.82 mmHg 56.8 mm Hg at 25 °C Vapor pressure, kPa at 25 °C: 7.6 |
Reference | 1. Vas CA, Porter A, McAdam K. Acetoin is a precursor to diacetyl in e-cigarette liquids. Food Chem Toxicol. 2019 Nov;133:110727. doi: 10.1016/j.fct.2019.110727. Epub 2019 Aug 1. PMID: 31377138. 2. Shibamoto T. Diacetyl: occurrence, analysis, and toxicity. J Agric Food Chem. 2014 May 7;62(18):4048-53. doi: 10.1021/jf500615u. Epub 2014 Apr 25. PMID: 24738917. 3. Wang Y, Sun W, Zheng S, Zhang Y, Bao Y. Genetic engineering of Bacillus sp. and fermentation process optimizing for diacetyl production. J Biotechnol. 2019 Aug 10;301:2-10. doi: 10.1016/j.jbiotec.2019.05.308. Epub 2019 May 31. PMID: 31158408. 4. Wang JY, Wang XJ, Hui X, Hua SH, Li H, Gao WY. Determination of Diacetyl in Beer by a Precolumn Derivatization-HPLC-UV Method Using 4-(2,3-Dimethyl-6-quinoxalinyl)-1,2-benzenediamine as a Derivatizing Reagent. J Agric Food Chem. 2017 Mar 29;65(12):2635-2641. doi: 10.1021/acs.jafc.7b00990. Epub 2017 Mar 21. PMID: 28285533. 5. Beckett EM, Cyrs WD, Abelmann A, Monnot AD, Gaffney SH, Finley BL. Derivation of an occupational exposure limit for diacetyl using dose-response data from a chronic animal inhalation exposure study. J Appl Toxicol. 2019 May;39(5):688-701. doi: 10.1002/jat.3757. Epub 2019 Jan 8. PMID: 30620996. |
PubChem Compound | 650 |
Last Modified | Nov 11 2021 |
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